molecular formula C7H17Cl2N3O B1455097 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride CAS No. 1361111-35-4

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride

Cat. No.: B1455097
CAS No.: 1361111-35-4
M. Wt: 230.13 g/mol
InChI Key: KFCWDLURZUJBKO-UHFFFAOYSA-N
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Description

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be deprotected to obtain the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, and may include additional steps such as purification and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond donor or acceptor, facilitating its binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride is unique due to its specific substitution pattern on the piperazine ring. This substitution can significantly influence its pharmacological properties, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

N,1-dimethylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCWDLURZUJBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride
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1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride
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1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride
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